molecular formula C14H17NO3 B13479704 Benzyl 7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate

Benzyl 7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate

Cat. No.: B13479704
M. Wt: 247.29 g/mol
InChI Key: AFSIUZFPPBFUKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate is a chemical compound with the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol . This compound belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate typically involves the reaction of benzylamine with a suitable spirocyclic precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Benzyl 7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl 7-oxo-5-azaspiro[2.4]heptane-5-carboxylate, while reduction could produce this compound derivatives.

Scientific Research Applications

Benzyl 7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate is unique due to its specific spirocyclic structure and the presence of both hydroxyl and benzyl groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

Benzyl 7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, synthesis, and relevant case studies.

Molecular Formula : C14H18N2O2
Molecular Weight : 246.31 g/mol
CAS Number : 400841-18-1
IUPAC Name : Benzyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate

Anticancer Properties

Research indicates that compounds within the spirocyclic framework, including this compound, may exhibit anticancer properties . A study highlighted the dual targeting of glycolysis and mitochondrial pathways as an effective strategy against cancer cells, suggesting that derivatives of spirocyclic compounds could enhance therapeutic efficacy by disrupting metabolic pathways critical for tumor growth .

Neuroprotective Effects

Another area of interest is the neuroprotective effects of spirocyclic compounds. The rigidity of the spiro framework allows for specific interactions with biological targets, potentially leading to neuroprotection in models of neurodegenerative diseases . For example, certain derivatives have shown promise in inhibiting neuroinflammation, a key factor in conditions like Alzheimer's disease.

Enzyme Inhibition

This compound has also been studied for its ability to inhibit specific enzymes, particularly those involved in metabolic pathways relevant to cancer and neurodegeneration. The compound's structure allows it to interact effectively with enzyme active sites, potentially leading to reduced activity of harmful enzymes such as acetylcholinesterase (AChE) .

Case Studies and Research Findings

  • Anticancer Activity :
    • A study demonstrated that derivatives of spirocyclic compounds could inhibit the proliferation of various cancer cell lines by inducing apoptosis through mitochondrial pathways .
    • The compound's structure was shown to enhance binding affinity to targets involved in cancer metabolism.
  • Neuroprotective Studies :
    • Research indicated that spirocyclic compounds can reduce oxidative stress markers in neuronal cells, suggesting a protective mechanism against neurodegeneration .
    • In vivo studies have shown that these compounds can improve cognitive function in animal models of Alzheimer's disease.
  • Enzyme Interaction Studies :
    • Investigations into the inhibitory effects on AChE revealed that this compound could serve as a lead compound for developing new treatments for diseases characterized by cholinergic dysfunction .

Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

benzyl 7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate

InChI

InChI=1S/C14H17NO3/c16-12-8-15(10-14(12)6-7-14)13(17)18-9-11-4-2-1-3-5-11/h1-5,12,16H,6-10H2

InChI Key

AFSIUZFPPBFUKI-UHFFFAOYSA-N

Canonical SMILES

C1CC12CN(CC2O)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.